molecular formula C9H9NO2 B12073774 Hippuraldehyde CAS No. 6542-76-3

Hippuraldehyde

Cat. No.: B12073774
CAS No.: 6542-76-3
M. Wt: 163.17 g/mol
InChI Key: XEIWWWPDOUQNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-oxoethyl)- (9CI) typically involves the reaction of benzamide with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

Benzamide+Glyoxylic AcidBenzamide, N-(2-oxoethyl)- (9CI)\text{Benzamide} + \text{Glyoxylic Acid} \rightarrow \text{Benzamide, N-(2-oxoethyl)- (9CI)} Benzamide+Glyoxylic Acid→Benzamide, N-(2-oxoethyl)- (9CI)

Industrial Production Methods

Industrial production of Benzamide, N-(2-oxoethyl)- (9CI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-oxoethyl)- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-(2-oxoethyl)- (9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-oxoethyl)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, differing by the absence of the 2-oxoethyl group.

    N-(2-Hydroxyethyl)benzamide: Similar structure but with a hydroxyl group instead of an oxo group.

    N-(2-Aminoethyl)benzamide: Contains an amino group instead of an oxo group.

Uniqueness

Benzamide, N-(2-oxoethyl)- (9CI) is unique due to the presence of the 2-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

CAS No.

6542-76-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-(2-oxoethyl)benzamide

InChI

InChI=1S/C9H9NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,12)

InChI Key

XEIWWWPDOUQNJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.